molecular formula C9H14BrN3O2 B13129298 6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione CAS No. 58481-38-2

6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione

Cat. No.: B13129298
CAS No.: 58481-38-2
M. Wt: 276.13 g/mol
InChI Key: XJCMWCFFTPCOAU-UHFFFAOYSA-N
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Description

6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione is a chemical compound with the molecular formula C9H14BrN3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione typically involves the bromination of a pyrimidine precursor followed by the introduction of amino and isobutyl groups. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1-methyl-5-nitroso-2,4-pyrimidinedione: Another pyrimidine derivative with different substituents.

    5-Bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: A simpler brominated pyrimidine compound.

    1-Isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Lacks the amino and bromo groups.

Uniqueness

6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel compounds and the study of enzyme mechanisms.

Properties

CAS No.

58481-38-2

Molecular Formula

C9H14BrN3O2

Molecular Weight

276.13 g/mol

IUPAC Name

6-amino-5-bromo-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H14BrN3O2/c1-5(2)4-13-7(11)6(10)8(14)12(3)9(13)15/h5H,4,11H2,1-3H3

InChI Key

XJCMWCFFTPCOAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(C(=O)N(C1=O)C)Br)N

Origin of Product

United States

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